molecular formula C7H8ClNO2 B8476321 3-Chloro-4-methoxy-2-picoline-N-oxide

3-Chloro-4-methoxy-2-picoline-N-oxide

Cat. No. B8476321
M. Wt: 173.60 g/mol
InChI Key: YLZZTHNZBXWOMO-UHFFFAOYSA-N
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Patent
US04845118

Procedure details

To a solution of sodium methylate, prepared from 0.51 g of sodium and 20 ml of methanol, at -10° C. were added 3.5 g of 3,4-dichloro-2-picoline-N-oxide in 20 ml of anhydrous methanol. The mixture was allowed to warm slowly to room temperature and was then heated to reflux for 1 hour. The solvent was now removed by distillation under reduced pressure, water was added to the residue, the mixture was extracted with dichloromethane, and the solvent was evaporated off. Colorless crystals from diisopropyl ether, melting point 94°-97° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[Na].[Cl:5][C:6]1[C:11](Cl)=[CH:10][CH:9]=[N+:8]([O-:13])[C:7]=1[CH3:14]>CO>[Cl:5][C:6]1[C:11]([O:2][CH3:1])=[CH:10][CH:9]=[N+:8]([O-:13])[C:7]=1[CH3:14] |f:0.1,^1:3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0.51 g
Type
reactant
Smiles
[Na]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
ClC1=C([N+](=CC=C1Cl)[O-])C
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was now removed by distillation under reduced pressure, water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off

Outcomes

Product
Name
Type
Smiles
ClC1=C([N+](=CC=C1OC)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.